Etoposide-d3
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Overview
Description
Etoposide-d3 is a deuterated form of etoposide, a well-known chemotherapeutic agent. Etoposide is a derivative of podophyllotoxin, a natural product extracted from the roots and rhizomes of the Mayapple plant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of etoposide due to its similar chemical properties but distinct mass .
Preparation Methods
Etoposide-d3 is synthesized through a semi-synthetic route starting from podophyllotoxin. The process involves several steps:
Chemical Reactions Analysis
Etoposide-d3 undergoes various chemical reactions, including:
Reduction: Etoposide can be reduced under certain conditions, although this is less common.
Substitution: Etoposide can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the quinone derivative and various substituted etoposide analogs .
Scientific Research Applications
Etoposide-d3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Etoposide-d3, like etoposide, inhibits DNA topoisomerase II, an enzyme that helps in the unwinding and rewinding of DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately results in the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the p53-mediated apoptotic pathway .
Comparison with Similar Compounds
Etoposide-d3 is similar to other topoisomerase II inhibitors such as teniposide and doxorubicin. it is unique in its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Doxorubicin: A topoisomerase II inhibitor that also intercalates into DNA, causing additional DNA damage.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar therapeutic applications.
This compound’s uniqueness lies in its deuterated form, which provides distinct advantages in analytical applications, particularly in the precise quantification of etoposide in biological samples .
Properties
Molecular Formula |
C29H32O13 |
---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3 |
InChI Key |
VJJPUSNTGOMMGY-RXDYMNELSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
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